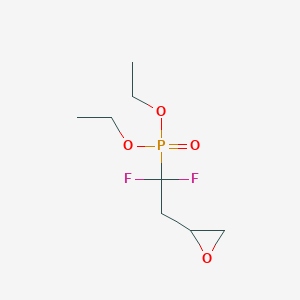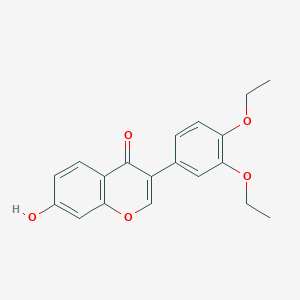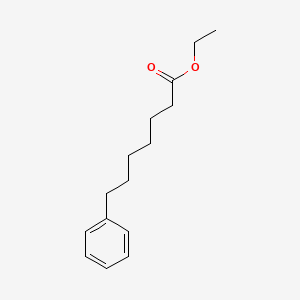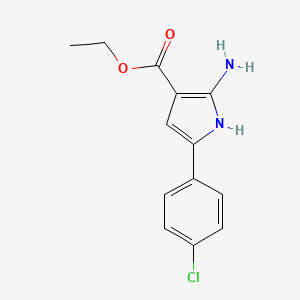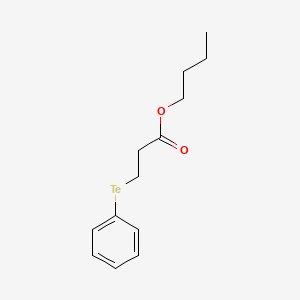
Hexadecanoic acid, 2-octyldecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexadecanoic acid, 2-octyldecyl ester, also known as palmitic acid 2-octyldecyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from hexadecanoic acid (palmitic acid) and 2-octyldecanol.
准备方法
Synthetic Routes and Reaction Conditions
Hexadecanoic acid, 2-octyldecyl ester, can be synthesized through the esterification of hexadecanoic acid with 2-octyldecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound, can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the continuous removal of by-products, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions
Hexadecanoic acid, 2-octyldecyl ester, undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexadecanoic acid and 2-octyldecanol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid, such as hydrochloric acid, while basic hydrolysis (saponification) uses a strong base, like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Hexadecanoic acid and 2-octyldecanol.
Reduction: Hexadecanol and 2-octyldecanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Hexadecanoic acid, 2-octyldecyl ester, has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers due to its emollient properties.
作用机制
The mechanism of action of hexadecanoic acid, 2-octyldecyl ester, involves its interaction with lipid membranes. As a lipophilic compound, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can enhance the absorption of lipophilic drugs.
相似化合物的比较
Hexadecanoic acid, 2-octyldecyl ester, can be compared with other esters derived from hexadecanoic acid, such as:
Hexadecanoic acid, octadecyl ester: Similar in structure but with a longer alkyl chain, leading to different physical properties.
Hexadecanoic acid, hexadecyl ester: Another similar compound with a different alcohol component, affecting its solubility and melting point.
Hexadecanoic acid, methyl ester: A simpler ester with a shorter alkyl chain, commonly used in biodiesel production.
Each of these esters has unique properties that make them suitable for specific applications, highlighting the versatility of ester compounds in various fields.
属性
CAS 编号 |
134112-33-7 |
|---|---|
分子式 |
C34H68O2 |
分子量 |
508.9 g/mol |
IUPAC 名称 |
2-octyldecyl hexadecanoate |
InChI |
InChI=1S/C34H68O2/c1-4-7-10-13-16-17-18-19-20-21-22-25-28-31-34(35)36-32-33(29-26-23-14-11-8-5-2)30-27-24-15-12-9-6-3/h33H,4-32H2,1-3H3 |
InChI 键 |
PGJDCIDLMPSNPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


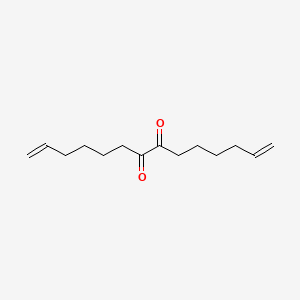
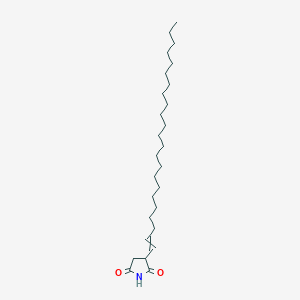
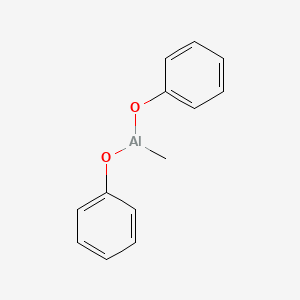
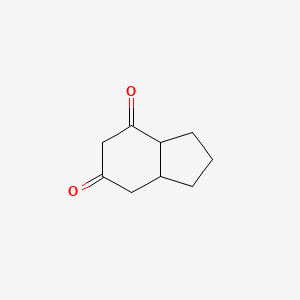
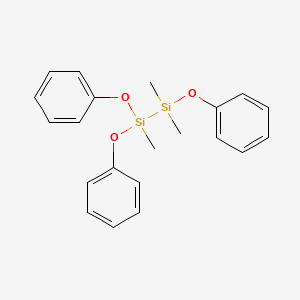
![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
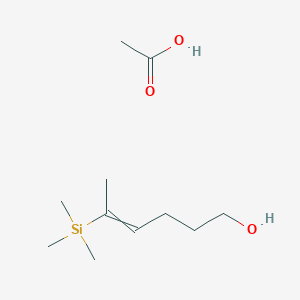
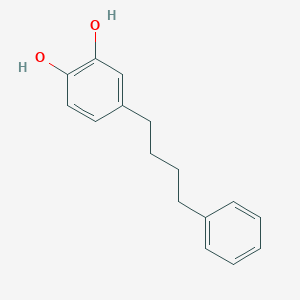
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
